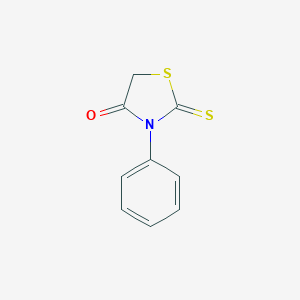

3-Phenylrhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRWEKGUWZINTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061706 | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-46-1 | |

| Record name | 3-Phenylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylrhodanine

Abstract

3-Phenylrhodanine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of rhodanine-based compounds.

Chemical Structure and Core Properties

This compound, with the systematic name 3-phenyl-2-thioxothiazolidin-4-one, is characterized by a central rhodanine ring substituted with a phenyl group at the nitrogen atom. This structure imparts a unique combination of lipophilicity and hydrogen bonding potential, which are critical determinants of its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS₂ | |

| Molecular Weight | 209.29 g/mol | |

| Appearance | White to yellow crystalline powder | |

| CAS Number | 1457-46-1 | |

| Melting Point | 190-194 °C | |

| Boiling Point | 322 °C at 760 mmHg | |

| Density | 1.45 g/cm³ | |

| Flash Point | 148.5 °C | |

| Vapor Pressure | 0.000288 mmHg at 25 °C |

Synthesis of this compound

The synthesis of this compound is a critical first step for any research involving this compound. A common and effective method involves the condensation of phenyl isothiocyanate with thioglycolic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from phenyl isothiocyanate and thioglycolic acid.

Materials:

-

Phenyl isothiocyanate

-

Thioglycolic acid

-

Triethylamine

-

Toluene

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol) in 100 mL of toluene.

-

Addition of Reagents: To the stirred solution, add triethylamine (0.1 mol) followed by the dropwise addition of thioglycolic acid (0.1 mol). An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).

-

Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline powder.

-

Characterization: Confirm the identity and purity of the synthesized compound using melting point determination, NMR, and IR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Solubility

The solubility of this compound is a crucial parameter for its formulation and biological testing. Generally, it is poorly soluble in water and more soluble in organic solvents.

Experimental Protocol: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone, chloroform)

-

Scintillation vials or small glass test tubes

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a series of vials.

-

Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a pre-validated UV-Vis spectrophotometry or HPLC method.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Caption: Workflow for solubility determination.

Acidity (pKa)

The pKa of this compound is an important determinant of its ionization state at physiological pH, which influences its membrane permeability and interaction with biological targets. The rhodanine ring contains an acidic proton at the C5 position, and the N-H proton in the unsubstituted rhodanine is also acidic.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Objective: To determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

This compound

-

A series of buffers with a range of pH values (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of this compound at a constant concentration in the different pH buffers. This is typically done by adding a small aliquot of the stock solution to each buffer.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the solution.

-

pKa Calculation: The pKa is the pH at which the compound is 50% ionized. This can be determined from the inflection point of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the phenyl ring and the conjugated system within the rhodanine moiety.

Expected Spectral Features:

-

An intense absorption band is expected in the range of 250-280 nm, characteristic of the phenyl group.

-

Another absorption band, potentially at a longer wavelength, may be attributed to the conjugated thione-carbonyl system of the rhodanine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring.

-

Methylene Protons: A singlet in the region of δ 4.0-4.5 ppm corresponding to the two protons of the CH₂ group in the rhodanine ring.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

-

Thione Carbon: A signal further downfield (δ ~200 ppm).

-

Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon: A signal in the aliphatic region (δ 30-40 ppm).

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality sample of this compound for NMR analysis.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool

Procedure:

-

Dissolution: Weigh the appropriate amount of this compound into a small, clean, and dry vial. Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.

-

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug into a clean NMR tube to remove any particulate matter.

-

Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Spectrometer Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Caption: Workflow for NMR sample preparation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound like this compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To obtain the crystal structure, single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting structural information can be deposited in and retrieved from crystallographic databases such as the Cambridge Structural Database (CSD).

Conclusion

The physicochemical properties of this compound are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of its key properties and the experimental methodologies required for their determination. A thorough understanding and characterization of these properties are essential for the rational design and optimization of new rhodanine-based therapeutic agents.

References

- N-PHENYL-RHODANINE - Safety D

- An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.

- Rhodanine, 3-(o-tolyl)-. PubChem.

- Synthesis and biological evaluation of rhodanine deriv

- Rhodanine, 3-cyclohexyl-. PubChem.

- Spectral Inform

- Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.

- 3-Ethylrhodanine. PubChem.

- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromofuran-2,5-dione. Benchchem.

- (r)-3-Phenylhexane-2,5-dione. PubChem.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- 3-Phenylfuran. PubChem.

- Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses.

- Melting Point. PubChem.

- Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, D

- Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand.

- Ή NMR Spectral data (δ, ppm) of (F"N~~XH) and their 1:1 and 1:2 organoboron(lll) complexes.

- Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous M

- 77-20-3(alphaprodine) Product Description. ChemicalBook.

- The single‐crystal structure of 3. CCDC NO: 1400139.

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.

- The X-ray crystal structure of compound 3 (CCDC 2240675).

- CCDC 1814687: Experimental Crystal Structure Determination.

- CCDC: Structural Chemistry D

- differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

- Experimental pKa values, atomic partial charges calculated by MNDO-PM6...

- UV-Vis spectra of the ligands and the synthesized complexes.

- The calculated and experimental 13C and 1H NMR isotropic chemical...

- The UV-Vis absorption spectra of III in different solvents.

- UV-Vis spectroscopy.

- CCDC 2432475: Experimental Crystal Structure Determin

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

- Experimental (Literature) and Theoretically Predicted pKa Values, and...

- Solubility of drugs in ethanol and dmso.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- UV-Visible Spectroscopy.

- By compound.

- Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.

- UV/Vis+ Photochemistry D

- Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Solubility Profile of 3-Phenylrhodanine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

3-Phenylrhodanine, a derivative of the rhodanine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of any lead compound, particularly its solubility, are paramount as they directly influence bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[3][4] Poor aqueous solubility is a major challenge in pharmaceutical development, with over 40% of new chemical entities being practically insoluble in water.[4][5] This guide provides a comprehensive technical overview of the solubility profile of this compound. It moves beyond a simple data repository to explain the underlying chemical principles that govern its solubility, offers predictive insights into its behavior in common laboratory solvents, and furnishes detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[2][6] This designation stems from their versatile structure, which allows for extensive chemical modification at multiple positions, and their ability to interact with a diverse array of biological targets.[6] Compounds based on the rhodanine core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties.[6][7]

This compound, featuring a phenyl group at the N-3 position, serves as a foundational structure for more complex derivatives. Understanding its fundamental solubility is a critical first step for any researcher aiming to utilize it as a building block or investigate its biological potential. Solubility is a decisive factor that can dictate the success or failure of a compound throughout the drug development pipeline, impacting everything from initial high-throughput screening (HTS) to final formulation.[8][9]

| Property | Value | Source |

| Chemical Name | 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | |

| Synonyms | N-Phenylrhodanine | [10] |

| CAS Number | 1457-46-1 | [10] |

| Molecular Formula | C₉H₇NOS₂ | [10] |

| Molecular Weight | 209.29 g/mol | [10] |

| Physical State | Crystalline Powder | [10] |

| Melting Point | 190-194°C | [10] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[11][12] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[13] The structure of this compound—comprising a polar heterocyclic rhodanine ring and a nonpolar phenyl group—suggests a nuanced solubility profile.

-

Polar Features : The rhodanine core contains a ketone group (C=O), a thioamide-like structure, and lone pairs on sulfur and nitrogen atoms. These features allow for dipole-dipole interactions and potential hydrogen bond acceptance.

-

Nonpolar Features : The phenyl group is hydrophobic and engages primarily through van der Waals forces (specifically, London dispersion forces).[14]

This duality means that this compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely show preferential solubility in solvents of intermediate polarity or those that can engage in specific interactions.

Logical Framework for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent based on molecular interactions.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

-

Preparation :

-

Accurately weigh a sufficient amount of solid this compound (e.g., 2-5 mg) and add it to a glass vial. The amount should be in excess of its expected solubility. [15] * Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO). [15]2. Incubation & Equilibration :

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for 24 to 72 hours. A 24-hour period is common, but longer times may be necessary for poorly soluble compounds to ensure equilibrium is reached. [16][15]3. Separation :

-

After incubation, remove the vials and allow them to stand so that excess solid can sediment.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. [15]Centrifugation followed by sampling the supernatant is an alternative.

-

-

Analysis and Quantification :

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) of known concentration.

-

Generate a calibration curve by creating a series of dilutions from the stock solution.

-

Dilute the filtered sample into the appropriate range for the calibration curve.

-

Analyze the standards and the sample using a suitable analytical technique like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. [15]5. Data Interpretation :

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. This value represents the equilibrium solubility.

-

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. [17]It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. This mimics the conditions of many biological assays. [18][19]

-

Preparation :

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). [20] * Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Execution :

-

In a 96- or 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

-

Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentration. [20]The final DMSO concentration should typically be kept low (e.g., 1-2%).

-

Mix the plate thoroughly.

-

-

Measurement and Analysis :

-

Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours). [20] * Measure the light scattering in each well using a nephelometer. [17]An increase in light scattering relative to controls indicates the formation of a precipitate.

-

The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

-

Implications for Researchers

An accurate understanding of this compound's solubility is not an academic exercise; it is a practical necessity.

-

For Synthetic Chemists : Knowledge of solubility in organic solvents is crucial for reaction setup, workup, and purification (e.g., crystallization, chromatography). Choosing an appropriate solvent can significantly impact reaction yield and purity.

-

For Pharmacologists and Biologists : In biological assays, a compound must remain in solution to interact with its target. [5]Undisclosed precipitation can lead to false negatives or positives and highly variable results. Kinetic solubility data is particularly relevant here. [17]* For Formulation Scientists : Developing a viable drug product hinges on solubility. [8]Poor aqueous solubility is a primary hurdle for oral bioavailability and may necessitate complex formulation strategies like salt formation or amorphous solid dispersions. [3][4]While this compound itself is a starting point, derivatives containing ionizable groups (like a carboxylic acid) can dramatically improve aqueous solubility by forming salts. [21]

Conclusion

This compound exhibits a solubility profile governed by its dual polar and nonpolar characteristics. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in chlorinated solvents and low solubility in highly polar (water) or nonpolar (hexane) solvents. This guide provides both the theoretical foundation for these predictions and the robust, validated experimental protocols required to quantify them precisely. By applying these methodologies, researchers in drug discovery and development can ensure the integrity of their experimental data and make informed decisions to advance their programs, leveraging the full potential of the versatile rhodanine scaffold.

References

- The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel).

- Equilibrium Solubility Assays Protocol. AxisPharm.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI Technologies.

- Tomasic, T., & Masic, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry.

- Tomasić, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design.

- Drug screening of rhodanine derivatives for antibacterial activity. (2021). Taylor & Francis Online.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.

- N-PHENYL-RHODANINE - Safety Data Sheet. (2024). ChemicalBook.

- Imramovský, A., et al. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs. Molecules.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Solubility and Structure. (2019). Chemistry LibreTexts.

- Polarity and Solubility. (2017). YouTube.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. N-PHENYL-RHODANINE - Safety Data Sheet [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. caymanchem.com [caymanchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Phenylrhodanine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application

In modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both an art and a science. The rhodanine core, and specifically 3-Phenylrhodanine, represents a privileged scaffold, appearing in numerous compounds with a wide array of biological activities.[1] However, to truly harness its potential, we must look beyond the empirical and delve into the sub-atomic landscape that governs its behavior. This is the realm of quantum chemistry.

This guide is structured to serve as a practical and intellectually rigorous walkthrough for applying quantum chemical calculations to this compound. As a senior application scientist, my objective is not merely to provide a set of instructions but to illuminate the rationale—the why—behind each computational step. We will explore how these calculations provide a predictive framework to understand molecular stability, reactivity, and electronic properties, thereby accelerating the rational design of more effective therapeutics.[2]

Chapter 1: The "Why" — Strategic Importance of Quantum Calculations for this compound

This compound is a heterocyclic compound featuring a thiazolidine ring. Its derivatives are known inhibitors of various enzymes, making them attractive candidates for drug development. The core value of quantum chemical calculations lies in their ability to translate the molecule's structure into a rich dataset of electronic and energetic properties before a single derivative is synthesized.

Key Applications in Drug Design:

-

Reactivity Prediction: By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP), we can predict which sites are susceptible to nucleophilic or electrophilic attack. This is invaluable for understanding potential metabolic pathways or designing covalent inhibitors.[3]

-

Structural Stability: Geometry optimization and subsequent frequency analysis confirm that the modeled structure represents a true energy minimum, providing a reliable foundation for all further calculations.[4][5]

-

Spectroscopic Characterization: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, serving as a powerful tool for structural confirmation.[6]

-

QSAR Models: The electronic properties derived from these calculations (e.g., dipole moment, orbital energies, atomic charges) serve as powerful descriptors for building Quantitative Structure-Activity Relationship (QSAR) models.[7]

This guide will focus on a robust and widely validated computational approach: Density Functional Theory (DFT) .

Chapter 2: The "How" — A Validated Computational Protocol

The following protocol is designed to be a self-validating system. Each step builds upon the last, ensuring the final results are derived from a chemically and computationally sound foundation.

Foundational Choice: The Level of Theory

For organic molecules like this compound, a combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set provides a well-documented balance of computational accuracy and efficiency.[8][9][10]

-

Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. It has a long track record of providing excellent results for the thermochemistry and geometries of a wide range of organic molecules.[10][11]

-

Why 6-311++G(d,p)? This is a Pople-style triple-zeta basis set.

-

6-311: Indicates a high-quality representation of the core and valence orbitals.

-

++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to describe chemical bonds in a heterocycle accurately. Using a basis set without polarization functions can lead to incorrect geometries for molecules containing heteroatoms.[12]

-

The Computational Workflow

The entire process can be visualized as a logical sequence, where the output of one calculation serves as the validated input for the next.

Caption: A validated workflow for quantum chemical analysis.

Step-by-Step Experimental Protocols

These protocols assume the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[4][5]

Protocol 1: Geometry Optimization

-

Structure Input: Build the this compound molecule using a graphical interface like GaussView. Clean the structure using its built-in tools to ensure reasonable initial bond lengths and angles.

-

Calculation Setup:

-

Open the Gaussian Calculation Setup dialog.

-

Select Job Type: Optimization.

-

Select Method: DFT, Ground State, Default Spin. In the method details, specify the functional: B3LYP.

-

Select Basis Set: 6-311++G(d,p).

-

Set the charge to 0 and the spin to Singlet.

-

-

Submission: Save the input file (e.g., 3-phenylrhodanine_opt.com) and submit it to the Gaussian program.

-

Verification: Upon completion, open the output log file (.log). Confirm that the calculation terminated normally by finding the message "Normal termination of Gaussian".

Protocol 2: Vibrational Frequency Analysis

Self-Validation Checkpoint: A geometry optimization finds a stationary point on the potential energy surface, but it could be an energy minimum or a saddle point (transition state). A frequency calculation is required to validate that the optimized structure is a true minimum.

-

Structure Input: Open the optimized geometry from the checkpoint file (.chk) or the log file (.log) of the completed optimization job.

-

Calculation Setup:

-

Select Job Type: Frequency.

-

The Method and Basis Set must be identical to those used for the optimization (B3LYP/6-311++G(d,p)). Using a different level of theory will invalidate the results.[4]

-

-

Submission: Save the input file (e.g., 3-phenylrhodanine_freq.com) and submit.

-

Verification: Open the output log file. Search for the calculated frequencies. A true minimum is confirmed if all vibrational frequencies are positive (real) . The presence of negative (imaginary) frequencies indicates a transition state, and the initial structure must be re-evaluated.

Chapter 3: The "What" — Interpreting the Data for Drug Design

With a validated structure, we can now analyze the electronic properties that are most relevant to drug development professionals.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[13]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are prone to nucleophilic attack.[14]

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3][15]

| Parameter | Illustrative Value (eV) | Implication for this compound |

| EHOMO | -6.5 | Energy of the most available electrons for donation. |

| ELUMO | -1.8 | Energy of the most available orbital to accept electrons. |

| ΔE (LUMO-HOMO) | 4.7 | A moderate gap, suggesting a balance of stability and reactivity, which is often desirable for drug candidates. |

Note: The values in this table are illustrative examples based on typical findings for similar organic molecules and should be replaced with actual calculated results.

Molecular Electrostatic Potential (MEP) Map

The MEP is a color-coded map of the total electron density distribution on the molecule's surface. It provides an intuitive, visual guide to its reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and sulfur. These are the most likely sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): Typically associated with non-polar regions like the phenyl ring.

For this compound, one would expect to see significant negative potential (red) around the carbonyl oxygen and the thione sulfur, marking them as key interaction points for biological targets.

Logical Relationships in Reactivity Prediction

The insights from different analyses are not isolated; they are interconnected and should be used to build a comprehensive picture of the molecule's chemical personality.

Sources

- 1. A rhodanine derivative as a potential antibacterial and anticancer agent: Crystal structure, spectral characterization, DFT calculations, Hirshfeld surface analysis, in silico molecular docking and ADMET studies [iris.cnr.it]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis and spectroscopical study of rhodanine derivative using DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Chemical reactivity from an activation strain perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. irjweb.com [irjweb.com]

A-Z Guide to Tautomerism in 3-Phenylrhodanine and its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The rhodanine scaffold, particularly 3-phenylrhodanine and its derivatives, represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] However, the therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to a subtle, yet critical, chemical phenomenon: tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of this compound derivatives. We will dissect the structural forms, elucidate the key factors governing their equilibrium, present detailed protocols for their experimental characterization, and discuss the profound implications of this dynamic isomerism in the context of rational drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of rhodanine chemistry to optimize lead compounds and accelerate therapeutic innovation.

Introduction: The Significance of the Rhodanine Scaffold and its Tautomeric Nature

The rhodanine (2-thioxo-4-thiazolidinone) core is a versatile heterocyclic moiety that has captured the attention of medicinal chemists for decades.[3] Its prevalence in biologically active compounds, including the marketed anti-diabetic drug Epalrestat, underscores its importance.[1][2] The synthetic tractability of the rhodanine ring, especially at the N-3 and C-5 positions, allows for the creation of vast chemical libraries for high-throughput screening.

However, a critical aspect often overlooked in preliminary studies is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For rhodanine derivatives, this dynamic equilibrium primarily involves the thione and thiol forms. The seemingly minor shift of a proton and a double bond can dramatically alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These changes directly impact how the molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability.[5] Understanding and controlling this tautomeric balance is therefore not an academic exercise, but a crucial step in the development of safe and effective rhodanine-based drugs.

The Tautomeric Landscape of this compound Derivatives

This compound and its derivatives can exist in several tautomeric forms, with the equilibrium between the thione and thiol forms being the most significant. A third, less common enol form, may also be considered.

-

The Thione Form (Amide/Lactam): This is the canonical and generally most stable form, featuring a carbon-sulfur double bond (C=S) at the 2-position and a carbonyl group (C=O) at the 4-position. Computational studies, including semiempirical and ab initio methods, consistently predict the 2-thioxo-4-thiazolidinone structure as the most stable tautomer for the parent rhodanine.[6]

-

The Thiol Form (Enethiol): This tautomer arises from the migration of the proton from the N-3 position (in parent rhodanine) or the C-5 methylene group to the exocyclic sulfur atom. This results in a carbon-carbon double bond within the ring and a thiol (C-SH) group. While often the minor tautomer, its presence in solution can be significant and is highly dependent on environmental factors.

-

The Enol Form: A third possibility involves the enolization of the C-4 carbonyl group, leading to a hydroxyl (C-OH) group and a C=N bond within the ring. This form is generally considered to be of higher energy and less populated in the equilibrium mixture compared to the thione and thiol forms.

The dynamic relationship between these principal tautomers is critical. The thione form presents a hydrogen bond acceptor (C=S), while the thiol form offers a hydrogen bond donor (S-H). This fundamental difference in pharmacophoric features can lead to distinct binding modes at a receptor active site.

Caption: Tautomeric equilibria in this compound derivatives.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thione and thiol tautomers is not static. It is dynamically influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a drug candidate.

Electronic Effects of Substituents

Substituents on the 3-phenyl ring or at the 5-position of the rhodanine core can significantly alter the electronic distribution within the molecule, thereby shifting the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) on the 5-arylidene moiety can increase the acidity of the C-5 methine proton, potentially favoring the thiol form through delocalization of the resulting negative charge.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(CH₃)₂) can increase electron density in the ring system, which may stabilize the thione form.

The impact of substituents on tautomeric preferences is a well-documented phenomenon in heterocyclic chemistry.[7][8]

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium, primarily through its polarity and hydrogen-bonding capabilities.[9][10]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the thione (C=S) and thiol (S-H) groups, as well as the carbonyl group. Their ability to stabilize the more polar tautomer can shift the equilibrium.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like DMSO are strong hydrogen bond acceptors and can stabilize the thiol tautomer by interacting with the S-H proton.[11] This often leads to a higher population of the thiol form in DMSO compared to less polar solvents.[10]

-

Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar environments, intramolecular hydrogen bonding within the enol or thiol tautomer can become a dominant stabilizing factor, shifting the equilibrium in their favor compared to aqueous solutions.[12]

The general trend observed is that increasing solvent polarity can favor the more polar tautomer.[13]

| Factor | Influence on Thione-Thiol Equilibrium | Rationale | References |

| Substituents (C-5) | Electron-withdrawing groups can favor the Thiol form. | Increased acidity of the C-5 proton and enhanced resonance stabilization of the conjugate base. | [7][8] |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO) tend to favor the Thiol form. | Stabilization of the S-H proton via hydrogen bonding. | [10][11] |

| Intramolecular H-Bonding | Can favor the Thiol/Enol form in nonpolar solvents. | Formation of a stable six-membered ring-like structure. | [12][14] |

| Temperature | Can shift equilibrium; direction is system-dependent. | Governed by the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process. | [9] |

Experimental Characterization of Tautomers

A multi-faceted analytical approach is required to unambiguously determine the tautomeric state of this compound derivatives in both solid and solution phases.

Caption: Integrated workflow for the characterization of tautomerism.

X-Ray Crystallography (Solid-State Analysis)

X-ray crystallography provides the most definitive evidence for the structure of a molecule in the solid state.[15] It allows for the precise measurement of bond lengths, confirming the presence of a C=S double bond (thione) versus a C-S single bond (thiol).

Expert Insight: While X-ray crystallography is the gold standard for solid-state structure determination, it's crucial to remember that the crystal structure represents the lowest energy conformation in a highly ordered lattice. This may not be the predominant, or even a relevant, tautomer in a biological, aqueous environment. Therefore, solution-state studies are essential.

Step-by-Step Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters.

-

Analysis: Critically analyze the C2-S bond length. A typical C=S double bond is approximately 1.6-1.7 Å, whereas a C-S single bond is around 1.8 Å. This difference provides unambiguous evidence for the thione or thiol form in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[16][17] By analyzing chemical shifts, coupling constants, and peak integrations, one can identify and quantify the different tautomers present.

Expert Insight: The choice of NMR solvent is a critical experimental parameter. Using a range of solvents with different polarities and hydrogen-bonding capacities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) is not just for solubility; it's a mechanistic tool to probe how the environment influences the tautomeric equilibrium.[10] For instance, observing a shift in equilibrium upon changing from CDCl₃ to DMSO-d₆ provides strong evidence of solvent-solute hydrogen bonding interactions.[12]

Step-by-Step Protocol: ¹H and ¹³C NMR for Tautomer Analysis

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg) in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆) in standard NMR tubes.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals corresponding to each tautomer.

-

Thione Form: Expect to see signals for the CH₂ group at the 5-position (if unsubstituted).

-

Thiol Form: The CH₂ signal will be absent, and a new vinylic proton signal (=CH) will appear. The mobile S-H proton may be visible as a broad singlet, though it often exchanges with residual water in the solvent.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 and C4 carbons are key indicators.

-

Thione Form: The C2 carbon (C=S) will be significantly downfield, typically >190 ppm. The C4 carbon (C=O) will be in the typical carbonyl region (~170-180 ppm).

-

Thiol Form: The C2 carbon (C-SH) will shift significantly upfield, while the carbons of the newly formed C=C double bond will appear in the olefinic region.

-

-

Quantification: Integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations (K = [Thiol]/[Thione]).

Computational Chemistry (In Silico Analysis)

Density Functional Theory (DFT) calculations are an invaluable complementary tool.[18] They can be used to predict the relative stabilities (energies) of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM).[13][19] This allows for a theoretical corroboration of experimental findings.

Expert Insight: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[20] It is best practice to validate the computational method by comparing calculated NMR chemical shifts or vibrational frequencies with experimental data for a known, structurally similar compound before applying it to the unknown system.[21]

Implications in Drug Discovery and Development

The tautomeric state of a this compound derivative is not a mere chemical curiosity; it is a critical determinant of its pharmacological activity.[5][22]

-

Receptor Binding and Pharmacophore: The thione and thiol tautomers present fundamentally different pharmacophoric features. One may fit perfectly into a receptor's binding pocket while the other clashes. For example, a hydrogen bond donor (S-H) in the thiol tautomer might be essential for binding to a key residue, whereas the thione's hydrogen bond acceptor (C=S) might be inactive or even detrimental. The failure to consider the relevant tautomer can lead to misleading structure-activity relationship (SAR) data and flawed lead optimization.[23]

-

Physicochemical Properties: Tautomerism influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Changes in polarity and hydrogen bonding capacity affect solubility, lipophilicity (LogP), and membrane permeability, all of which are critical for a compound's bioavailability and overall drug-likeness.

-

Pan-Assay Interference Compounds (PAINS): It is important to note that the rhodanine scaffold is often flagged as a potential PAINS moiety.[23] These are compounds that can show activity in various assays through non-specific mechanisms. A thorough understanding of the tautomeric behavior and reactivity is essential to distinguish true, target-specific activity from potential artifacts.

Conclusion and Future Outlook

Tautomerism in this compound derivatives is a multifaceted phenomenon with profound implications for drug discovery. A simplistic view of these molecules as static entities is insufficient and can lead to the misinterpretation of biological data. By employing an integrated approach that combines high-resolution analytical techniques like NMR and X-ray crystallography with validated computational methods, researchers can gain a clear picture of the tautomeric landscape. This understanding is essential for establishing robust structure-activity relationships, optimizing lead compounds for both potency and desirable physicochemical properties, and ultimately, designing more effective and safer therapeutics. The principles and protocols outlined in this guide serve as a foundational framework for any research program involving this privileged and pharmacologically significant scaffold.

References

-

Enchev, V., & St. Ivanova, G. (Year). Tautomerism of Rhodanine. ResearchGate. [Online]. Available: [Link]

- Tejchman, W., & Zborowski, K. (2016). A DFT study on tautomerism of selenorhodanine and its substituted derivatives. Computational and Theoretical Chemistry, 1087. DOI: 10.1016/j.comptc.2016.04.019

-

Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (n.d.). MDPI. [Online]. Available: [Link]

-

The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.). Bentham Science. [Online]. Available: [Link]

- Tomasić, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-629. DOI: 10.2174/092986709788186200

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). PubMed Central. [Online]. Available: [Link]

-

Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (n.d.). PubMed. [Online]. Available: [Link]

-

Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. [Online]. Available: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). RSC Publishing. [Online]. Available: [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. [Online]. Available: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Online]. Available: [Link]

-

Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers. [Online]. Available: [Link]

-

New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research. [Online]. Available: [Link]

-

Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (n.d.). Indian Academy of Sciences. [Online]. Available: [Link]

-

Importance of tautomerism in drugs. (2023). ResearchGate. [Online]. Available: [Link]

-

NMR Spectroscopy. (n.d.). MSU chemistry. [Online]. Available: [Link]

-

Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Online]. Available: [Link]

-

Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Online]. Available: [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. (n.d.). AIP Publishing. [Online]. Available: [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). ACS Publications. [Online]. Available: [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). Semantic Scholar. [Online]. Available: [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science Publisher. [Online]. Available: [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC - NIH. [Online]. Available: [Link]

-

Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. (n.d.). PubMed Central. [Online]. Available: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH. [Online]. Available: [Link]

-

Tautomeric forms of 3-aminorhodanine. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Online]. Available: [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (n.d.). PMC - NIH. [Online]. Available: [Link]

-

DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. (2023). PMC - NIH. [Online]. Available: [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). ResearchGate. [Online]. Available: [Link]

-

Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (n.d.). PubMed. [Online]. Available: [Link]

-

Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]

Sources

- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 23. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Phenylrhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylrhodanine, a derivative of the rhodanine scaffold, is a compound of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] As with any potential pharmaceutical candidate, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and ensuring stability throughout its lifecycle. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability and decomposition of this compound. While specific experimental data for this exact molecule is not extensively published, this guide, written from the perspective of a Senior Application Scientist, synthesizes established analytical techniques and chemical principles to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of thermal analysis, provide detailed experimental protocols, and propose a hypothetical decomposition pathway for this compound based on its molecular structure.

Introduction to this compound and the Imperative of Thermal Stability Studies

The rhodanine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] this compound, characterized by a phenyl group at the N-3 position of the rhodanine ring, serves as a crucial building block in the synthesis of more complex, biologically active molecules.[5][6][7]

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It influences manufacturing processes such as drying and milling, dictates storage conditions, and impacts the shelf-life of the final drug product. Degradation of an API due to thermal stress can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive thermal analysis is an indispensable component of the drug development process.

This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10] When coupled with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a detailed picture of the decomposition process can be elucidated.[11]

Core Analytical Techniques for Thermal Characterization

The investigation of a compound's behavior as a function of temperature is achieved through a suite of powerful analytical techniques. For this compound, a comprehensive analysis would involve Thermogravimetric Analysis (TGA) to understand mass loss events and Differential Scanning Calorimetry (DSC) to characterize phase transitions.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[9][12][13] This technique is invaluable for determining the thermal stability of a material, identifying the temperatures at which decomposition occurs, and quantifying the mass loss associated with these events. The resulting data is typically presented as a plot of mass versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8][14][15] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[8] For this compound, DSC can determine its melting point and enthalpy of fusion, providing insights into its crystalline structure and purity. It can also detect exothermic decomposition events that may not be associated with a significant mass loss in the initial stages.

Experimental Protocols for the Thermal Analysis of this compound

The following protocols are presented as a robust starting point for the thermal characterization of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is homogenous and representative of the batch. If necessary, gently grind the sample to a fine, uniform powder.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[16] A smaller sample size minimizes thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Select the desired atmosphere. An inert atmosphere, such as nitrogen at a flow rate of 20-50 mL/min, is recommended to study the inherent thermal decomposition without oxidative effects.

-

Set the temperature program. A common starting point is a heating ramp from ambient temperature (e.g., 30 °C) to a final temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.[16]

-

-

Data Acquisition:

-

Initiate the experiment and record the mass of the sample as a function of temperature.

-

The instrument's software will generate a TGA thermogram (mass vs. temperature) and a DTG curve (rate of mass loss vs. temperature).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

-

Identify the temperatures of maximum mass loss rate from the peaks of the DTG curve.

-

Quantify the percentage of mass loss at each decomposition step.

-

Note the final residual mass at the end of the experiment.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).[17]

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program. A typical program involves heating the sample from ambient temperature to a temperature beyond its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge.[15]

-

-

Data Acquisition:

-

Start the experiment and record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks, which typically correspond to melting. The peak onset temperature is often taken as the melting point.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value is indicative of the crystallinity of the sample.

-

Observe for any exothermic events that might indicate decomposition.

-

Visualization of Experimental Workflow

Caption: Workflow for the thermal analysis of this compound using TGA and DSC.

Anticipated Thermal Behavior and Hypothetical Decomposition Pathway of this compound

While specific experimental data is pending, we can hypothesize the thermal behavior of this compound based on its structure. The molecule contains a thiazolidine ring with a thiocarbonyl group, an amide linkage, and a phenyl substituent.

Expected Thermal Events:

-

Melting: this compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point.

-

Decomposition: At higher temperatures, the molecule is expected to decompose. The TGA thermogram will show one or more mass loss steps. The decomposition is likely to initiate at the weaker bonds within the rhodanine ring.

Proposed Decomposition Mechanism:

The thermal decomposition of this compound likely proceeds through a complex series of reactions. A plausible initial fragmentation could involve the cleavage of the rhodanine ring. The C-S and C-N bonds in the thiazolidine ring are potential points of initial bond scission. The thiocarbonyl group (C=S) may also be a reactive site.

A possible decomposition pathway could involve the following steps:

-

Ring Opening: Initial cleavage of the C-S or C-N bonds in the rhodanine ring.

-

Fragmentation: Subsequent fragmentation of the ring structure, potentially leading to the evolution of small gaseous molecules such as carbon disulfide (CS2), carbonyl sulfide (COS), and isothiocyanates.

-

Decomposition of the Phenyl Substituent: At higher temperatures, the phenyl group may also decompose, leading to the formation of various hydrocarbon fragments.

To confirm this proposed pathway, analysis of the evolved gases using TGA-FTIR or TGA-MS would be essential. TGA-FTIR would allow for the identification of functional groups in the evolved gases (e.g., C=S, C=O, N=C=S), while TGA-MS would provide the molecular weights of the fragments.[11] Pyrolysis-GC-MS would offer a more detailed separation and identification of the various decomposition products.[18][19][20][21]

Visualization of the Proposed Decomposition Pathway

Caption: A proposed hypothetical thermal decomposition pathway for this compound.

Quantitative Data Summary

As this guide is based on established principles rather than specific experimental results for this compound, a table of quantitative data is presented as a template for reporting future findings.

| Parameter | Analytical Technique | Expected Observation | Significance |

| Melting Point (Tm) | DSC | Sharp endothermic peak | Indicator of purity and crystalline form |

| Enthalpy of Fusion (ΔHfus) | DSC | Area under the melting peak | Relates to the degree of crystallinity |

| Onset Decomposition Temp. (Tonset) | TGA | Temperature at initial mass loss | Defines the upper limit of thermal stability |

| Peak Decomposition Temp. (Tpeak) | TGA (DTG curve) | Temperature of maximum mass loss rate | Characterizes the decomposition kinetics |

| Mass Loss (%) | TGA | Stepwise reduction in mass | Quantifies the amount of volatile decomposition products |

| Residual Mass (%) | TGA | Mass remaining at high temperature | Indicates the formation of non-volatile char |

Conclusion and Future Perspectives

A thorough understanding of the thermal stability and decomposition of this compound is a non-negotiable aspect of its potential development as a pharmaceutical agent. This guide has provided a comprehensive framework for undertaking such an investigation, rooted in the established and reliable techniques of TGA and DSC. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of high-quality, reproducible data.

While a hypothetical decomposition pathway has been proposed based on the chemical structure of this compound, it is imperative that this be validated through experimental studies. The use of hyphenated techniques such as TGA-FTIR and TGA-MS is strongly recommended to identify the evolved gaseous products and elucidate the precise decomposition mechanism. Kinetic analysis of the TGA data can also provide valuable information on the activation energy of the decomposition process, further enhancing the understanding of the material's stability.